Product packaging for N-Desmethyl Olopatadine(Cat. No.:CAS No. 113835-92-0)

N-Desmethyl Olopatadine

Cat. No.: B137585
CAS No.: 113835-92-0
M. Wt: 323.4 g/mol
InChI Key: VQMJUHOJPCPUAM-IDUWFGFVSA-N
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Description

Contextualization of N-Desmethyl Olopatadine (B1677272) as a Key Metabolite in Olopatadine Pharmacokinetics

N-Desmethyl Olopatadine, also known as M1, is a major metabolite of Olopatadine. novartis.com Following oral administration of Olopatadine in humans, it is one of the primary metabolites identified. novartis.com The formation of this compound occurs almost exclusively through the action of the cytochrome P-450 isozyme 3A4 (CYP3A4). novartis.comdrugbank.com

While Olopatadine is predominantly excreted unchanged in the urine, its metabolism, though not extensive, results in the formation of several circulating metabolites, with this compound being of significant interest. drugbank.comfda.gov Studies have shown that after oral administration, this compound and another metabolite, Olopatadine N-oxide (M3), account for a small percentage of urinary recovery, indicating that liver metabolism is a minor pathway for Olopatadine elimination. fda.gov

However, the pharmacokinetics of this compound can be influenced by various factors. For instance, in individuals with severe renal impairment, plasma concentrations of this metabolite have been observed to be higher. fda.gov

Research Rationale for In-Depth Investigation of this compound

Research into this compound helps to:

Characterize the complete pharmacological profile of Olopatadine: By studying the activity of its metabolites, researchers can determine their contribution to the parent drug's efficacy.

Assess potential for drug-drug interactions: Since this compound is formed by CYP3A4, there is a potential for interactions with other drugs that are also metabolized by this enzyme. novartis.comdrugbank.com However, studies have indicated that Olopatadine itself is not an inhibitor of cytochrome P-450 isozymes, suggesting a low risk of metabolic drug-drug interactions. novartis.com

Understand variability in patient response: Differences in the rate and extent of this compound formation could contribute to variations in clinical response among individuals.

Recent research has also focused on the development of highly sensitive analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to accurately quantify trace levels of this compound and its related impurities, such as N-Nitroso Desmethyl Olopatadine, in pharmaceutical ingredients and products. researchgate.netderpharmachemica.comresearchgate.net This is crucial for ensuring the quality and safety of Olopatadine formulations.

Historical Overview of Metabolite Discovery in Olopatadine Studies

The discovery of this compound is intertwined with the broader pharmacokinetic studies of Olopatadine. Early research following the development of Olopatadine, a structural analog of doxepin, focused on its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Initial studies involving oral administration of Olopatadine in humans identified at least six circulating metabolites in plasma. drugbank.com Among these, this compound (M1) and Olopatadine N-oxide (M3) were identified as the major metabolites. novartis.com These early investigations established that the metabolism of Olopatadine is a minor elimination pathway, with the majority of the drug being excreted unchanged by the kidneys. fda.gov

Subsequent research, particularly with the advent of more sophisticated analytical techniques, has allowed for more detailed characterization and quantification of these metabolites. For example, studies on various formulations and routes of administration, such as topical ocular solutions, have provided further insights into the systemic exposure to Olopatadine and its metabolites. nih.govscispace.com Interestingly, in studies involving topical ocular administration, plasma concentrations of this compound were often found to be non-quantifiable, highlighting the low systemic absorption via this route. novartis.comnih.govscispace.com

The ongoing investigation into Olopatadine's metabolites, including this compound, underscores the continuous effort to refine our understanding of this important anti-allergic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO3 B137585 N-Desmethyl Olopatadine CAS No. 113835-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMJUHOJPCPUAM-IDUWFGFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556304
Record name {(11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113835-92-0
Record name N-Desmethyl olopatadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113835920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {(11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL OLOPATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B32K679JBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Enzymatic Characterization of N Desmethyl Olopatadine Formation

Elucidation of N-Demethylation Pathways of Olopatadine (B1677272)

The formation of N-Desmethyl Olopatadine, along with another major metabolite, Olopatadine N-oxide, constitutes the primary metabolic routes for Olopatadine. novartis.comnovartis.com Following oral administration in humans, this compound (M1) and Olopatadine N-oxide (M3) are the main metabolites identified. novartis.comnovartis.com

Identification of Primary Enzymes Catalyzing this compound Formation

In vitro studies have been instrumental in identifying the key enzymes responsible for the N-demethylation of Olopatadine. Research utilizing human liver microsomes and cDNA-expressed human cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO) has pinpointed the primary catalysts. fda.govnih.govtmda.go.tzbauschhealth.caryaltris.comtga.gov.au These studies have consistently shown that the formation of this compound is principally an NADPH-dependent process. fda.gov

Role of Cytochrome P450 Isoenzymes, Specifically CYP3A4, in this compound Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in drug metabolism. Specifically, the isoenzyme CYP3A4 has been identified as the main catalyst for the N-demethylation of Olopatadine to form this compound. novartis.comnovartis.comfda.govnih.govtmda.go.tzbauschhealth.caryaltris.comtga.gov.audrugbank.comwikigenes.org This has been confirmed through experiments using selective inhibitors of CYP3A, such as troleandomycin (B1681591) and ketoconazole, which significantly reduced the formation of this compound. nih.gov Conversely, inhibitors specific to other P450 isoenzymes did not have the same effect. nih.gov

Comparative Analysis of Metabolite Formation: this compound versus N-Oxide Metabolite

While CYP3A4 is primarily responsible for the formation of this compound (M1), the other major metabolite, Olopatadine N-oxide (M3), is predominantly formed by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3. fda.govnih.govtmda.go.tzbauschhealth.caryaltris.comtga.gov.audrugbank.comdrugbank.com

In studies with human liver microsomes, the rate of formation of Olopatadine N-oxide was found to be significantly higher than that of this compound. nih.gov After a one-hour incubation period, Olopatadine N-oxide and this compound accounted for 30.5% and 5.2% of the initial Olopatadine concentration, respectively. fda.gov This suggests that N-oxidation is a more prominent metabolic pathway for Olopatadine than N-demethylation under these in vitro conditions.

Following oral administration, peak plasma concentrations of this compound and the N-oxide metabolite were found to be low, representing less than 1% and 3% of the parent drug, respectively. hres.ca In studies involving topical ocular administration, the N-desmethyl metabolite was often not quantifiable in plasma samples. novartis.comnih.govscispace.com The N-oxide metabolite, however, was observable in a portion of subjects. nih.govscispace.com It's important to note that after oral administration, approximately 70% of the dose is recovered in the urine as the unchanged parent drug, indicating that metabolism is not the primary route of elimination for Olopatadine. hres.cafda.govmpa.se

In Vitro Metabolic Studies of this compound

The characterization of this compound formation has been extensively studied using in vitro systems, which provide a controlled environment to investigate specific metabolic pathways.

Investigations Utilizing Human Liver Microsomes for Metabolic Profiling

Human liver microsomes are a standard in vitro tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, including CYPs and FMOs. nih.gov Incubation of Olopatadine with human liver microsomes in the presence of an NADPH-generating system resulted in the formation of two primary metabolites: this compound (M1) and Olopatadine N-oxide (M3). fda.govnih.gov The formation rates for M1 and M3 were measured at 0.330 and 2.50 pmol/min/mg protein, respectively, highlighting the greater rate of N-oxide formation. nih.gov

Characterization using cDNA-Expressed Human Cytochrome P450 and Flavin-Containing Monooxygenases

To further pinpoint the specific enzymes involved, studies have utilized cDNA-expressed human P450 isoenzymes and FMOs. fda.govnih.govtmda.go.tzbauschhealth.caryaltris.comtga.gov.au These experiments confirmed that CYP3A4 is almost exclusively responsible for the formation of this compound. nih.govresearchgate.net In contrast, high specific activity for the formation of Olopatadine N-oxide was demonstrated by cDNA-expressed FMO1 and FMO3. nih.govdrugbank.com The formation of the N-oxide metabolite was enhanced by N-octylamine and inhibited by thiourea, which are characteristic modulators of FMO activity. nih.govdrugbank.com

Table 1: Key Enzymes in Olopatadine Metabolism

Metabolite Primary Enzyme(s)
This compound (M1) Cytochrome P450 3A4 (CYP3A4) novartis.comnovartis.comfda.govnih.govtmda.go.tzbauschhealth.caryaltris.comtga.gov.audrugbank.comwikigenes.org
Olopatadine N-oxide (M3) Flavin-containing monooxygenase 1 (FMO1) and Flavin-containing monooxygenase 3 (FMO3) fda.govnih.govtmda.go.tzbauschhealth.caryaltris.comtga.gov.audrugbank.comdrugbank.com

Table 2: Formation Rates of Olopatadine Metabolites in Human Liver Microsomes

Metabolite Formation Rate (pmol/min/mg protein)
This compound (M1) 0.330 nih.gov
Olopatadine N-oxide (M3) 2.50 nih.gov

Site of Metabolism (SOM) Prediction and Analysis Relevant to this compound

The site of metabolism (SOM) for the formation of this compound is the dimethylaminopropylidene group attached to the dibenz[b,e]oxepin ring of the parent molecule. Specifically, the metabolic reaction of N-demethylation is exerted by the CYP3A4 enzyme on one of the two methyl groups bonded to the tertiary amine. fda.gov.phresearchgate.net

In vitro studies have provided definitive characterization of this metabolic site. The use of human liver microsomes and specific, cDNA-expressed human P450 isoenzymes pinpointed CYP3A4 as the primary catalyst for the formation of this compound (M1). nih.govresearchgate.net The high specificity of this reaction was demonstrated in studies where selective chemical inhibitors of CYP3A4, like ketoconazole, markedly decreased the formation of M1, whereas inhibitors for other P450 enzymes did not have a significant effect. nih.govresearchgate.net This experimental evidence confirms that the N-demethylation site on the olopatadine molecule is a primary target for CYP3A4.

While computational Site of Metabolism (SOM) prediction models are valuable tools in drug discovery for identifying potential metabolic hotspots, the characterization of this compound formation has been heavily reliant on these empirical in vitro results. These experimental findings provide a clear picture of the metabolic fate of olopatadine concerning its N-demethylation pathway.

The table below summarizes the key enzymes involved in the primary metabolic pathways of olopatadine.

MetabolitePrecursorKey Enzyme(s)Metabolic Reaction
This compound (M1) OlopatadineCYP3A4N-Demethylation
Olopatadine N-oxide (M3) OlopatadineFMO1, FMO3N-Oxidation

Pharmacokinetic Profile and Systemic Exposure of N Desmethyl Olopatadine

Systemic Concentrations and Plasma Levels of N-Desmethyl Olopatadine (B1677272) in Biological Matrices

Detection and Quantification in Human Plasma Following Olopatadine Administration (Oral and Topical Ocular Routes)

Following oral administration of Olopatadine, the active metabolite N-Desmethyl Olopatadine is detected in human plasma, but at very low concentrations. hres.ca Studies show that its peak plasma levels are minimal. hres.ca

In contrast, after topical ocular administration of various Olopatadine hydrochloride ophthalmic solutions, plasma concentrations of this compound are typically below the limit of quantification. nih.govfda.govresearchgate.net For instance, in pharmacokinetic studies involving Olopatadine 0.77% ophthalmic solution, this compound was non-quantifiable in plasma samples, with a lower limit of quantification (LLOQ) of 0.050 ng/mL. nih.govfda.govresearchgate.net Similarly, when subjects were dosed with a 0.15% solution, plasma concentrations of the parent drug Olopatadine were generally below the 0.5 ng/mL quantitation limit, suggesting even lower or non-detectable levels of its metabolites. nih.govnih.gov

Comparative Plasma Exposure of this compound Relative to Parent Drug and Other Metabolites

The systemic exposure of this compound is significantly lower than that of the parent drug, Olopatadine, and its other primary metabolite, Olopatadine N-oxide. hres.cafda.gov After oral administration, peak plasma concentrations of this compound and the N-oxide metabolite were found to be less than 1% and 3% of the parent drug, respectively. hres.ca Another study analyzing plasma radioactivity after an oral dose found that the parent Olopatadine constituted 77% of the peak plasma radioactivity, whereas all metabolites combined accounted for less than 6%. fda.gov

Following topical ocular administration of Olopatadine 0.77%, this compound remained non-quantifiable. nih.govresearchgate.net However, the parent drug and the N-oxide metabolite were detectable, allowing for a clear comparison of systemic exposure. nih.govresearchgate.net

Comparative Peak Plasma Concentrations (Cmax) Following Olopatadine Administration
CompoundAdministration RouteMean Peak Plasma Concentration (Cmax)Source
Olopatadine (Parent Drug)Topical Ocular (0.77%, Day 1)1.65 ng/mL nih.govresearchgate.net
This compoundTopical Ocular (0.77%)Non-quantifiable (≤0.050 ng/mL) nih.govresearchgate.net
Olopatadine N-oxideTopical Ocular (0.77%, Day 1)0.121 ng/mL nih.gov
Olopatadine (Parent Drug)OralSignificantly higher than metabolites hres.ca
This compoundOral<1% of parent drug Cmax hres.ca
Olopatadine N-oxideOral<3% of parent drug Cmax hres.ca

Low or Non-Quantifiable Plasma Levels of this compound in Specific Administration Contexts

The plasma levels of this compound are consistently reported as low or non-quantifiable, particularly following topical ocular administration. nih.govfda.govnih.govnih.gov In studies with Olopatadine 0.77% ophthalmic solution, this compound was not detected in any plasma samples collected from subjects. nih.govfda.gov This lack of quantifiable systemic exposure is also inferred from studies using lower concentration formulations, such as 0.15% Olopatadine solution, where even the parent drug's plasma concentrations were generally below the assay's limit of quantification (<0.5 ng/mL). nih.govnih.gov

Elimination Kinetics and Excretion Pathways of this compound

Renal Excretion and Urinary Recovery of this compound

The primary route of elimination for Olopatadine and its metabolites is through renal excretion. hres.canih.govdrugbank.comrxlist.com Following administration, this compound, along with the N-oxide metabolite, is detected at low concentrations in the urine. hres.canih.govnih.govrxlist.com The majority of an administered Olopatadine dose is recovered in the urine as the unchanged parent drug. nih.govfda.gov

Data from oral administration studies show that the urinary recovery of metabolites is minimal compared to the parent compound. fda.gov this compound (M1) and Olopatadine N-oxide (M3) accounted for a very small percentage of the recovered drug in urine. fda.gov

Urinary Recovery Following Oral Olopatadine Administration
CompoundPercentage of Urinary RecoverySource
Olopatadine (Unchanged)~70% fda.gov
This compound (M1)≤1.6% fda.gov
Olopatadine N-oxide (M3)~4.1% fda.gov

Pharmacokinetic Considerations in Special Populations Relevant to this compound Disposition (e.g., Renal Impairment, Hepatic Impairment)

The disposition of this compound, a metabolite of Olopatadine, can be influenced by intrinsic patient factors, particularly renal function. Understanding these influences is critical for predicting the compound's behavior in special populations.

Renal Impairment

The primary route of elimination for the parent drug, Olopatadine, is via the kidneys, with approximately 70% of an oral dose being excreted as unchanged drug in the urine. fda.gov Consequently, renal impairment has a notable impact on the systemic exposure of both Olopatadine and its metabolites, including this compound.

Following the administration of intranasal Olopatadine, individuals with severe renal impairment exhibited increased systemic exposure to the parent drug and its metabolites. fda.gov While the peak plasma concentration (Cmax) and area under the curve (AUC) for Olopatadine were approximately 1.2- and 2-fold higher, respectively, in this population compared to healthy subjects, the impact on the metabolites was more pronounced. fda.gov

Detailed research findings indicate that with increasing renal impairment, there is a corresponding increase in the plasma concentrations of this compound (M1) and another metabolite, Olopatadine N-oxide (M3). fda.gov In patients with severe renal impairment, the mean peak plasma concentration (Cmax) of this compound was 2.6-fold higher than that observed in subjects with normal renal function. fda.gov Despite this increased exposure, the resulting plasma levels were considered to be substantially lower than those observed following higher oral doses of Olopatadine that were found to be safe and well-tolerated. fda.gov

Table 1: Impact of Severe Renal Impairment on Peak Plasma Concentration (Cmax) of Olopatadine and this compound Following Intranasal Administration

AnalyteFold-Increase in Mean Cmax (Severe Renal Impairment vs. Normal Renal Function)
Olopatadine~1.2-fold
This compound (M1)2.6-fold
Olopatadine N-oxide (M3)3.6-fold

Hepatic Impairment

Specific pharmacokinetic studies of Olopatadine and its metabolites in individuals with hepatic impairment have not been conducted. fda.gov The justification for the absence of such studies is based on the compound's primary elimination pathway. fda.gov

Metabolism, including the formation of this compound by the CYP3A4 enzyme, is not an extensive pathway for Olopatadine elimination. fda.gov Liver metabolism accounts for a minor fraction of the drug's clearance. fda.gov This is evidenced by the low percentage of metabolites recovered in the urine relative to the parent compound; this compound and Olopatadine N-oxide represent ≤1.6% and ≤4.1% of urinary recovery, respectively. fda.gov Given that Olopatadine is mainly eliminated by the kidneys, hepatic impairment is not expected to be an important factor in its clearance. fda.gov

Pharmacological Activity and Biological Significance of N Desmethyl Olopatadine

Receptor Binding Affinities of N-Desmethyl Olopatadine (B1677272)

A critical aspect of understanding the pharmacological activity of any compound is its affinity for its biological targets. In the context of allergic responses, the histamine (B1213489) H1 receptor is a primary target for antihistamines.

Assessment of Histamine H1 Receptor Antagonism by N-Desmethyl Olopatadine

Comparative Receptor Interaction Profiles with Olopatadine and Other Metabolites

Olopatadine exhibits a high affinity for the histamine H1 receptor with a reported Ki value of 31.6 nM. nih.govrndsystems.comtocris.com Its affinity for H2 and H3 receptors is significantly lower, with Ki values of 100 µM and 79.4 µM, respectively, underscoring its selectivity. nih.gov

ReceptorOlopatadine Ki (nM)
Histamine H131.6 nih.govrndsystems.comtocris.com
Histamine H2100,000 nih.gov
Histamine H379,400 nih.gov

Unfortunately, a comparative table for this compound and the other primary metabolite, Olopatadine N-oxide, cannot be constructed due to the absence of their receptor binding affinity data in the reviewed literature. FDA clinical pharmacology reviews mention that N-desmethyl-olopatadine (M1) and Olopatadine N-oxide (M3) represent a small fraction of urinary recovery after oral administration, suggesting their systemic levels are low. fda.gov

In Vitro Pharmacodynamic Investigations of this compound

Beyond receptor binding, the direct effects of a compound on cellular responses in allergic inflammation are crucial to its pharmacological profile.

Effects on Inflammatory Mediator Release from Mast Cells and Epithelial Cells

Olopatadine has been shown to inhibit the release of various inflammatory mediators from mast cells. For instance, it inhibits the release of histamine, tryptase, and prostaglandin (B15479496) D2 in a concentration-dependent manner. nih.govrndsystems.comtocris.com It also inhibits the anti-IgE antibody-mediated release of TNFα from human conjunctival mast cells with an IC50 of 13.1 µM. nih.gov

MediatorOlopatadine Inhibition
HistamineYes nih.govrndsystems.comtocris.com
TryptaseYes nih.govrndsystems.comtocris.com
Prostaglandin D2Yes nih.govrndsystems.comtocris.com
TNFαIC50 = 13.1 µM nih.gov

There is a notable absence of published in vitro studies that specifically investigate the effects of this compound on the release of inflammatory mediators from either mast cells or epithelial cells. This data gap prevents a direct comparison of its mast cell stabilizing and anti-inflammatory properties with those of Olopatadine.

Potential Modulatory Effects on Cellular Processes Relevant to Allergic Responses

Olopatadine has demonstrated various modulatory effects on cellular processes involved in allergic reactions. It can inhibit histamine-induced effects on human conjunctival epithelial cells and possesses inhibitory effects on the release of inflammatory lipid mediators like leukotriene and thromboxane (B8750289) from human polymorphonuclear leukocytes and eosinophils. jst.go.jpnih.govrxlist.com However, the scientific literature lacks specific studies on the potential modulatory effects of this compound on these or other cellular processes relevant to allergic responses.

Evaluation of this compound's Contribution to Olopatadine's Overall Therapeutic Efficacy

The contribution of a metabolite to the parent drug's therapeutic effect is largely dependent on its own potency and its concentration at the site of action.

Several pharmacokinetic studies have indicated that this compound is present in the body at very low levels following the administration of Olopatadine. After topical ocular administration of a 0.77% Olopatadine solution, plasma concentrations of this compound were found to be non-quantifiable (≤0.050 ng/mL). nih.gov Following oral administration, this compound and Olopatadine N-oxide account for a very small percentage of the drug recovered in urine. fda.gov

Analytical Methodologies for Detection and Quantification of N Desmethyl Olopatadine

Development and Validation of Advanced Chromatographic Techniques

The precise detection and quantification of N-Desmethyl Olopatadine (B1677272) and its related compounds in pharmaceutical substances are critical for ensuring drug quality and safety. Advanced chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), have been developed and validated to achieve the required sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification of N-Desmethyl Olopatadine

LC-MS/MS has emerged as a powerful tool for quantifying trace-level impurities. A highly sensitive and selective LC-MS/MS method has been developed for the quantification of the related impurity, N-Nitroso this compound, in the Olopatadine Hydrochloride active pharmaceutical ingredient (API). derpharmachemica.comresearchgate.net This methodology demonstrates the capability of the technique for analyzing this compound and its derivatives.

The chromatographic separation was achieved using a phenyl hexyl column with a gradient elution mode. derpharmachemica.com The mobile phase consisted of 2 mm ammonium (B1175870) formate (B1220265) in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B), delivered at a flow rate of 0.5 mL/min. derpharmachemica.com A triple quadrupole mass detector with electrospray ionization (ESI) operating in the multiple reaction monitoring (MRM) mode was used for quantification, ensuring high selectivity and sensitivity. derpharmachemica.com

The method was validated according to International Council for Harmonisation (ICH) guidelines and demonstrated excellent performance. derpharmachemica.com It showed good linearity over a concentration range of 0.014 ppm to 0.210 ppm, with a correlation coefficient greater than 0.9990. derpharmachemica.com The method's accuracy was confirmed with recovery values between 80.0% and 120.0%. derpharmachemica.com This validated method is capable of quantifying N-Nitroso this compound at a level as low as 0.14 ppm relative to a 0.5 mg/mL Olopatadine Hydrochloride concentration. derpharmachemica.com

Table 1: LC-MS/MS Method Parameters for Analysis of N-Nitroso this compound

ParameterSpecification
Instrument Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Column Phenyl Hexyl
Mobile Phase A 2 mm Ammonium Formate in water, pH adjusted to 3.0 with formic acid
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 0.5 mL/min
Column Temperature 30°C
Detector Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
Linearity Range 0.014 ppm - 0.210 ppm
Correlation Coefficient (r²) >0.9990
Accuracy (Recovery) 80.0% - 120.0%
Limit of Quantification (LOQ) 0.14 ppm (relative to 0.5 mg/mL Olopatadine HCl)

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a robust and reliable alternative for the analysis of this compound and its impurities. An HPLC method was specifically developed to quantify N-Nitroso this compound in an olopatadine hydrochloride ophthalmic solution. derpharmachemica.comresearchgate.net

This method utilizes a Poroshell 120l Phenyl Hexyl (150 × 4.6 mm, 2.7 µ) column for chromatographic separation. derpharmachemica.com The gradient elution involves a mobile phase system consisting of 1.36 g/L Potassium hydrogen phosphate (B84403) buffer (pH 3.0) with acetonitrile (95:5 v/v) as Mobile Phase A, and a mixture of acetonitrile and water (98:2 v/v) as Mobile Phase B. derpharmachemica.com The flow rate is maintained at 0.8 mL/min, and detection is performed using a PDA/UV-visible detector at a wavelength of 220 nm. derpharmachemica.com

Validation of this HPLC method confirmed its suitability for quality control. derpharmachemica.com It exhibited good linearity across a concentration range of 0.27 ppm to 4.05 ppm, with a correlation coefficient exceeding 0.99. derpharmachemica.comresearchgate.net The method's accuracy was demonstrated by satisfactory recovery rates, which were between 70.0% and 130.0% at the limit of quantification (LOQ) and between 80% and 120% for other levels. derpharmachemica.comresearchgate.net The developed method can successfully quantify the N-nitroso impurity at a concentration of 0.27 ppm. derpharmachemica.comresearchgate.net

Table 2: HPLC Method Parameters for Analysis of N-Nitroso this compound

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC)
Column Poroshell 120l Phenyl Hexyl (150 × 4.6 mm, 2.7 µ)
Mobile Phase A 1.36 g/L Potassium hydrogen phosphate (pH 3.0) : Acetonitrile (95:5 v/v)
Mobile Phase B Acetonitrile : Water (98:2 v/v)
Elution Mode Gradient
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detector PDA/UV-visible
Detection Wavelength 220 nm
Linearity Range 0.27 ppm - 4.05 ppm
Correlation Coefficient (r²) >0.99
Accuracy (Recovery) 70.0% - 130.0% (at LOQ), 80% - 120% (other levels)
Limit of Quantification (LOQ) 0.27 ppm

Role of this compound as a Certified Reference Standard in Pharmaceutical Analysis

This compound serves as a crucial certified reference standard in the pharmaceutical industry. lgcstandards.com Certified reference materials are essential for achieving highly accurate and reliable data in analytical testing. lgcstandards.com They are used extensively for the validation of analytical methods, quality control (QC) applications, and stability studies. alfaomegapharma.comsynzeal.com

The availability of high-purity this compound reference standards ensures compliance with pharmacopeial guidelines set by bodies such as the USP, EP, and ICH. alfaomegapharma.com These standards are used to:

Develop and validate analytical methods: By providing a known standard, researchers can confirm the specificity, linearity, accuracy, and precision of new analytical techniques like HPLC and LC-MS/MS. synzeal.com

Perform system suitability tests: Analysts use reference standards to verify that the chromatographic system is performing correctly before running sample analyses.

Identify and quantify impurities: The reference standard allows for the unambiguous identification and accurate quantification of this compound when it is present as an impurity in the Olopatadine API or finished drug products.

Support regulatory filings: Detailed characterization data from reference standards are included in Abbreviated New Drug Applications (ANDA) and other regulatory submissions to demonstrate control over impurities. synzeal.com

Quantification and Control of this compound Related Impurities (e.g., N-Nitroso this compound) in Active Pharmaceutical Ingredients and Formulations

The control of impurities is a fundamental aspect of pharmaceutical manufacturing and quality assurance. N-Nitroso this compound has been identified as a potential nitrosamine (B1359907) impurity that can form from the N-Desmethyl intermediate during the manufacturing process of Olopatadine Hydrochloride. derpharmachemica.com Regulatory agencies like the USFDA and EMA have highlighted the need to control such nitrosamine drug substance-related impurities (NDSRIs) due to their classification as a cohort of concern. derpharmachemica.com

Based on a carcinogenic potency categorization approach, N-Nitroso this compound has an Acceptable Intake (AI) limit of 1500 ng/day. derpharmachemica.com For Olopatadine Hydrochloride, which has a maximum daily dose of 5.32 mg, this translates to a required control limit of 282 ppm for the N-nitroso impurity in the API. derpharmachemica.com

The validated LC-MS/MS and HPLC methods described previously are specifically designed to quantify and control this critical impurity at levels well below the regulatory threshold. derpharmachemica.comderpharmachemica.com The validation of these methods includes determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) to ensure the method's sensitivity is sufficient for its intended purpose. derpharmachemica.com For the LC-MS/MS method, the LOQ for N-Nitroso this compound was established at 0.14 ppm, while the HPLC method achieved an LOQ of 0.27 ppm, both demonstrating high sensitivity. derpharmachemica.comderpharmachemica.com

Table 3: Validation Summary for Quantification of N-Nitroso this compound

Validation ParameterLC-MS/MS MethodHPLC Method
Linearity Range 0.014 ppm - 0.210 ppm0.27 ppm - 4.05 ppm
Correlation Coefficient (r²) >0.9990 derpharmachemica.com>0.99 derpharmachemica.com
Accuracy (% Recovery) 80.0% - 120.0% derpharmachemica.com80% - 120% (70%-130% at LOQ) derpharmachemica.com
Limit of Detection (LOD) Determined based on S/N ratio of 3 derpharmachemica.com0.08 ppm (absolute) derpharmachemica.com
Limit of Quantification (LOQ) 0.14 ppm derpharmachemica.com0.27 ppm derpharmachemica.com
Specificity Method proven to be specific with no interference from Olopatadine HCl derpharmachemica.comMethod proven to be specific with no interference from Olopatadine HCl derpharmachemica.com

Advanced Research and Future Perspectives on N Desmethyl Olopatadine

Emerging Methodologies for Comprehensive Metabolite Profiling of Olopatadine (B1677272)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for these applications. nih.govresearchgate.net A key study detailed a rapid, sensitive, and specific LC-electrospray ionization (ESI)-MS/MS method for the simultaneous determination of Olopatadine and its metabolites in human plasma. nih.gov This method involved solid-phase extraction for sample clean-up, which is essential for removing interfering substances from the complex plasma matrix. nih.gov The validation of such methods demonstrates good linearity over specific concentration ranges, ensuring that the results are accurate and reproducible. nih.gov For N-Desmethyl Olopatadine (referred to as M1 in one study), the linear range was established at 2-100 ng/ml. nih.gov

Recent research has also focused on developing methods to quantify related impurities, such as N-Nitroso Desmethyl Olopatadine, which demonstrates the capability of current analytical technologies to detect and measure desmethyl compounds at very low levels. derpharmachemica.comderpharmachemica.com These studies employ techniques like High-Performance Liquid Chromatography (HPLC) with PDA/UV-visible detection and LC-MS/MS with triple quadrupole mass detection, achieving limits of quantification (LOQ) in the parts-per-million (ppm) range. derpharmachemica.comderpharmachemica.com These advancements in analytical science are directly applicable to the future study of this compound, providing the tools needed for comprehensive pharmacokinetic and metabolic profiling.

Table 1: Comparison of Analytical Methodologies for Olopatadine and Related Desmethyl Compounds
MethodologyAnalyte(s)MatrixKey FeaturesLinear Range / LOQReference
LC-ESI-MS/MSOlopatadine &amp; its metabolites (including this compound)Human PlasmaSolid-phase extraction; High sensitivity and specificity.2-100 ng/ml (for this compound) nih.gov
RP-HPLCN-Nitroso Desmethyl OlopatadineOphthalmic SolutionGradient elution; PDA/UV-visible detection.LOQ: 0.27 ppm derpharmachemica.com
LC-MS/MSN-Nitroso Desmethyl OlopatadineActive Pharmaceutical IngredientTriple quadrupole mass detection; Electrospray ionization (ESI).0.014 ppm - 0.210 ppm derpharmachemica.com

Unexplored Pharmacological Roles and Identification of Novel Biological Targets for this compound

This compound is formed through metabolism by the cytochrome P450 enzyme CYP3A4. drugbank.comnih.gov It is considered a minor active metabolite, but its specific pharmacological activities have not been extensively investigated. nih.gov The parent compound, Olopatadine, exerts its effects through multiple mechanisms, including selective histamine (B1213489) H1 receptor antagonism, mast cell stabilization, and inhibition of inflammatory mediators. drugbank.comjst.go.jpdrugbank.com A primary avenue for future research is to determine whether this compound shares these pharmacological properties and to what extent it contributes to the parent drug's therapeutic efficacy.

The established mechanisms of Olopatadine provide a logical starting point for investigating its N-desmethyl metabolite:

Histamine H1 Receptor Binding: In vitro assays could be employed to determine the binding affinity and antagonist activity of this compound at the H1 receptor, comparing it directly to Olopatadine.

Mast Cell Stabilization: The ability of the metabolite to inhibit the release of histamine and other inflammatory mediators from mast cells could be assessed using established cell-based models.

Anti-inflammatory Effects: Olopatadine has been shown to inhibit the release of inflammatory lipids like leukotrienes and thromboxanes. jst.go.jpnih.gov Investigating whether this compound has similar effects on inflammatory pathways is a key area for exploration.

Furthermore, recent studies have identified novel targets for Olopatadine. One study found that Olopatadine binds to the S100A12 protein, a calcium-binding protein with proinflammatory activities, and subsequently suppresses S100A12-induced monocyte migration. nih.gov This suggests a mechanism of action beyond its traditional antihistaminic and mast cell-stabilizing roles. nih.gov A significant future research direction would be to investigate whether this compound also interacts with S100A12 or other S100 family proteins, potentially uncovering new and distinct pharmacological roles for the metabolite.

Translational Research Opportunities to Further Elucidate Clinical Relevance

Translational research on this compound is essential to bridge the gap between basic pharmacological findings and clinical significance. A key finding from pharmacokinetic studies is that after topical ocular administration of Olopatadine, its N-desmethyl metabolite is often non-quantifiable (at a limit of ≤0.050 ng/mL) in plasma samples. nih.gov While this suggests minimal systemic contribution after ophthalmic use, it does not preclude a potential role at the local site of action (e.g., the conjunctiva) where concentrations could be higher.

Future translational studies could focus on several key areas:

Local vs. Systemic Activity: Developing methods to measure this compound concentrations in target tissues, such as conjunctival or nasal tissue, following local administration of Olopatadine. This could help determine if the metabolite contributes to the therapeutic effect at the site of application.

Metabolite-Specific Clinical Studies: The synthesis of pure this compound as a reference standard is a critical step. chemicea.comlgcstandards.com This would enable preclinical and potentially early-phase clinical studies on the metabolite itself, allowing for a direct assessment of its pharmacological and clinical effects independent of the parent drug. This approach would definitively clarify its role and clinical relevance.

Challenges and Future Directions in Metabolite-Specific Research and Characterization

The investigation of drug metabolites, particularly those present at low concentrations, is fraught with challenges that must be addressed to advance the field. ijrpr.comnih.gov

Challenges:

Low Physiological Concentrations: The primary challenge in studying this compound is its very low to non-quantifiable concentration in systemic circulation following topical drug administration. nih.govfda.gov This necessitates the development and validation of ultra-sensitive bioanalytical methods. ijrpr.com

Availability of Reference Standards: Comprehensive pharmacological and toxicological characterization requires pure, well-characterized reference standards of the metabolite. The chemical synthesis of this compound is crucial for enabling this research. researchgate.netnewdrugapprovals.orgresearchgate.net

Complex Biological Matrices: Accurately measuring low-abundance metabolites in complex biological samples like plasma or tissue is difficult due to matrix effects, where endogenous components can interfere with the analytical signal. ijrpr.comnih.gov

Distinguishing from Parent Drug Activity: In clinical settings, isolating the specific effects of a metabolite from the often more potent parent drug is a significant hurdle.

Future Directions: The path forward for this compound research will rely on technological and strategic advancements. The development of more sensitive mass spectrometry platforms and refined sample preparation techniques will be essential for reliable quantification in biological samples. news-medical.net Furthermore, the use of advanced in vitro models, such as 3D cell cultures or organ-on-a-chip systems, could provide more accurate predictions of the metabolite's activity in specific human tissues. Ultimately, a multi-pronged approach combining sensitive analytics, in vitro pharmacology, and carefully designed clinical studies will be required to fully elucidate the role and relevance of this compound.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying N-Desmethyl Olopatadine (M1) in biological samples?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound-d3) to enhance sensitivity and specificity. Ensure validation parameters (e.g., lower limit of quantification [LLOQ] ≤0.050 ng/mL) align with the low systemic exposure observed after topical ocular administration . For plasma samples, employ protein precipitation or solid-phase extraction to isolate the metabolite.

Q. How does CYP3A4 influence the metabolic pathway of this compound?

  • Methodological Answer : Conduct in vitro hepatic microsomal assays using human CYP3A4 isozyme-specific inhibitors (e.g., ketoconazole) to confirm demethylation as the primary metabolic pathway. Compare metabolic rates with other cytochrome P450 isoforms to rule out secondary pathways. Validate findings with recombinant enzyme systems .

Q. What experimental designs distinguish in vitro and in vivo metabolic profiles of this compound?

  • Methodological Answer : For in vitro studies, use hepatocyte or microsomal incubations to measure metabolite formation kinetics. For in vivo studies, administer radiolabeled olopatadine in animal models (e.g., rats) and analyze urinary excretion profiles. Note that systemic exposure to M1 in humans is negligible post-topical administration, necessitating highly sensitive assays for detection .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models reconcile the low systemic exposure of this compound with its potential therapeutic effects?

  • Methodological Answer : Integrate compartmental PK models with efficacy data from ocular itching studies. Use Monte Carlo simulations to predict metabolite concentrations at the site of action (e.g., conjunctival tissue) despite undetectable plasma levels. Validate models against retrospective clinical data, as demonstrated in olopatadine dose-comparison studies .

Q. What strategies are effective for synthesizing and characterizing this compound impurities (e.g., N-Nitroso derivatives)?

  • Methodological Answer : Employ custom synthesis protocols with controlled nitrosation reactions under acidic conditions. Characterize impurities using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Reference structural analogs (e.g., N-Nitroso Olopatadine N-Desmethyl Impurity, CAS: NA) for spectral comparison and ensure compliance with ICH guidelines for impurity profiling .

Q. How can researchers resolve contradictions between in vitro metabolic activity and in vivo detection limits of this compound?

  • Methodological Answer : Perform tissue-specific pharmacokinetic studies in animal models to assess local metabolite accumulation (e.g., ocular tissues). Use microdialysis techniques to sample interstitial fluid directly. Compare results with systemic plasma levels to clarify disposition pathways .

Q. What preclinical models are appropriate for assessing developmental toxicity risks of this compound?

  • Methodological Answer : Use oral administration in pregnant rats and rabbits at doses exceeding the maximum recommended human ocular dose (MROHD) by ≥25-fold (based on body surface area). Monitor fetal weight reduction and teratogenicity endpoints. For breastfeeding studies, quantify olopatadine in rodent milk and correlate with pup exposure, noting species-specific metabolic differences .

Data Contradiction Analysis

  • Example : While in vitro studies confirm CYP3A4-mediated formation of M1 , its absence in human plasma post-topical administration suggests rapid local clearance or tissue-specific distribution. To address this, design studies combining topical administration with tissue biopsies in animal models, followed by LC-MS/MS analysis of ocular matrices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.